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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular
underpinnings of CC-90003, a potent and selective irreversible inhibitor of Extracellular signal-
regulated kinases 1 and 2 (ERK1/2). CC-90003 has demonstrated significant anti-proliferative
activity in various cancer models, particularly those with mutations in the KRAS and BRAF
genes. This document details the mechanism of action, covalent binding site, and the
experimental evidence supporting its irreversible inhibition, offering valuable insights for
researchers in oncology and drug development.

Mechanism of Action: Covalent Modification of
ERK1/2

CC-90003 functions as an irreversible inhibitor by forming a covalent bond with a specific
cysteine residue within the ATP-binding pocket of ERK1 and ERK2. This covalent modification
permanently inactivates the kinase, thereby blocking the downstream signaling cascade that
promotes cell proliferation and survival.[1] The targeted cysteine residues are Cys183 in ERK1
and Cys164 in ERK2, which are located in the activation loop (A-loop) of the kinase domain.[2]

The irreversible nature of this inhibition offers a distinct therapeutic advantage, as it can lead to
a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. This
prolonged target engagement can be particularly beneficial in overcoming resistance
mechanisms that can arise with non-covalent inhibitors.
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Quantitative Inhibition Profile

CC-90003 exhibits potent and selective inhibition of ERK1 and ERK2. The following tables
summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: In Vitro Potency of CC-90003

Target Assay Type IC50 (nM)
ERK1 Biochemical 10-20[2][3]
ERK2 Biochemical 10-20[2][3]

Table 2: Kinase Selectivity Profile of CC-90003 (1 uM)

Biochemical Assay (258 Kinases)[3]

Inhibition Level Number of Kinases
>80% 17

50-80% 28

<50% 213

Cellular Kinase Assay (KiNativ, 194 Kinases)[3]

Kinases with >80% Inhibition

ERK1

ERK2

MKK4

MKK6

FAK

Table 3: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines
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Cell Line Cancer Type Mutation Status GI50 (pM)

HCT-116 Colorectal Cancer KRAS G13D < 1[4]

Various BRAF-mutant ) ) )

) Various BRAF <1 (in 93% of lines)[4]

lines (27 total)

Various KRAS-mutant ] ] )
Various KRAS <1 (in 76% of lines)[4]

lines (37 total)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent binding of CC-90003 to ERK1 and ERK2 and identify the
specific amino acid residue involved.

Protocol:

Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003
at room temperature for 1 hour to ensure complete covalent modification.

o Sample Preparation: The reaction mixture was diluted with 10 pL of 0.2% trifluoroacetic acid
(TFA).

» Desalting: The sample was desalted using a C4 ZipTip.

o MALDI Plate Spotting: The desalted sample was spotted onto a MALDI target plate with
sinapinic acid as the matrix.

e Mass Spectrometry Analysis: The plate was analyzed using a MALDI-TOF mass
spectrometer. The mass shift corresponding to the adduction of CC-90003 to the protein was
measured to confirm covalent binding.[2]

KiNativ™ Kinase Selectivity Profiling
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Objective: To assess the selectivity of CC-90003 against a broad panel of kinases in a cellular
context.

Protocol:

e Cell Lysate Preparation: A375 melanoma cells, which have a BRAF V600E mutation, were
lysed to prepare a native kinase environment.

e Inhibitor Treatment: The cell lysate was incubated with CC-90003 at a concentration of 1 puM.

o Probe Labeling: A biotinylated acyl-ATP probe was added to the lysate. This probe covalently
labels the active site of kinases.

o Enrichment: Biotinylated peptides were enriched using streptavidin beads.

o LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The percentage
of inhibition was determined by comparing the signal from the CC-90003-treated sample to a
DMSO control.

3-Day Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of CC-90003 in various cancer cell lines.
Protocol:

o Cell Seeding: Cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and allowed to
adhere overnight.

o Compound Treatment: Cells were treated with a range of concentrations of CC-90003.
 Incubation: The plates were incubated for 72 hours.

 Viability Assessment: Cell viability was measured using a commercially available assay (e.g.,
CellTiter-Glo®).

» Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the
dose-response curves.[4]
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Visualizations

The following diagrams illustrate the key pathways and workflows related to the irreversible
inhibition of ERK1/2 by CC-90003.
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Caption: The MAPK/ERK signaling pathway and the point of irreversible inhibition by CC-
90003.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [The Structural Basis of CC-90003 Irreversible Inhibition:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606531#structural-basis-for-cc-90003-irreversible-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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